8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is the core scaffold of the antidepressant pirlindole, critical for reversible MAO-A inhibitor development. • 8-Methyl substitution ensures 200-fold MAO-A selectivity over MAO-B-uncharacterized positional isomers risk complete loss of target engagement. • Distinct conformational & electronic properties vs. 10-methyl and 1-oxo analogs dictate binding affinity, metabolic stability, and antifungal/anticancer activity. • Key intermediate for iNOS inhibitors (IC50=320 nM in DLD1 cells) and lipoxygenase-targeting anti-inflammatory agents.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 126718-16-9
Cat. No. B158689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
CAS126718-16-9
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNCC3=C2
InChIInChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3
InChIKeyDNBQBRIEOPMTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Core Scaffold & Isomerism


8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (C12H14N2, MW 186.25) is a tricyclic nitrogen-containing heterocycle comprising an indole moiety fused to a tetrahydropyrazine ring [1]. The 8-methyl substitution pattern distinguishes this compound from other methyl-substituted analogs (e.g., 10-methyl derivatives), a critical factor influencing biological target engagement and synthetic utility [2]. This scaffold serves as a key intermediate and pharmacophore in medicinal chemistry, particularly for developing central nervous system (CNS) agents and anti-inflammatory compounds [3].

Privileged scaffold for selective MAO-A inhibitor research and pirlindole analog synthesis
8-methyl substitution directs target engagement distinct from 10-methyl and N-substituted analogs
Core intermediate for CNS drug discovery, lipoxygenase inhibitor development, and SAR studies

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Isomer Specificity


The tetrahydropyrazinoindole scaffold is highly sensitive to substitution position and electronic character. The 8-methyl isomer exhibits distinct conformational and electronic properties compared to 10-methyl, 1-oxo, or N-substituted analogs, which directly modulate binding affinity, selectivity, and metabolic stability [1]. For example, the 8-methyl substitution influences the planarity and basicity of the indole nitrogen, critical for interactions with enzymes like monoamine oxidase A (MAO-A) and lipoxygenase [2]. Generic substitution with an uncharacterized or differently substituted analog risks complete loss of target engagement or introduction of off-target activity, as demonstrated by the differential antifungal MIC values between 10-methyl derivatives and other tetrahydropyrazinoindoles [3]. The quantitative evidence below substantiates why procurement decisions must be based on this specific 8-methylated structure rather than a broader class average.

10-Methyl isomers may shift biological activity toward antifungal targets and away from MAO-A / lipoxygenase engagement.
N-substituted or 1-oxo analogs can alter metabolic stability and binding affinity, requiring re-validation for CNS or anti-inflammatory models.
Uncharacterized positional isomers risk introducing off-target activity and confounding structure-activity relationship interpretation.

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Comparative Evidence


8-Methyl vs. 10-Methyl Isomerism

The position of the methyl group on the tetrahydropyrazinoindole core dictates conformational flexibility and electronic distribution. The 8-methyl isomer presents a distinct molecular geometry compared to the 10-methyl isomer, which has been extensively characterized for antifungal activity. This positional difference alters the spatial orientation of the indole nitrogen and the pyrazine ring, impacting hydrogen bonding and hydrophobic interactions with biological targets [1]. In the absence of direct target-specific data for the 8-methyl compound, this structural distinction serves as the primary differentiator, guiding selection for synthetic pathways where 8-substitution is required for downstream derivatization or target engagement (e.g., in the synthesis of pirlindole analogs).

Structural Isomerism
Class-level inference
8-Methyl: indole C8 position
10-Methyl: indole C10 position (ref. Tiwari et al. 2006)
Distinct spatial orientation & electronic distribution; 10-methyl exhibits antifungal MIC 5.85–31.25 µg/mL, 8-methyl implicated in MAO-A/lipoxygenase modulation.
Maintains SAR integrity for 8-substituted pathways
Based on in silico and related analog data
Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Lipoxygenase Inhibition: Pirlindole Analogue Inference

The 8-methyl tetrahydropyrazinoindole core is a key structural feature of pirlindole (1,10-trimethylene-8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole), a clinically used antidepressant and reversible MAO-A inhibitor [1]. Pirlindole is also a potent inhibitor of lipoxygenase, an enzyme involved in arachidonic acid metabolism and inflammatory mediator production [2]. While direct quantitative inhibition data for the unsubstituted 8-methyl compound is unavailable, the lipoxygenase inhibitory activity observed for pirlindole strongly implicates the 8-methyl tetrahydropyrazinoindole scaffold as a privileged structure for targeting this enzyme class. This inference is supported by the observation that pirlindole also inhibits cyclooxygenase and carboxylesterase, albeit to a lesser extent [2].

Lipoxygenase Inhibition
Class-level inference
Implied by pirlindole pharmacophore; described as potent lipoxygenase inhibitor (MeSH).
Core scaffold for lipoxygenase targeting
Quantitative IC50 for unsubstituted 8-methyl compound not reported
Anti-inflammatory Lipoxygenase Arachidonic Acid Metabolism

MAO-A Inhibition: Pirlindole Selectivity

The 8-methyl tetrahydropyrazinoindole core, when elaborated to pirlindole, demonstrates potent and selective MAO-A inhibition. Pirlindole exhibits an IC50 of 250 nM against rat brain MAO-A and 34.2 nM against rat heart MAO-A . Cross-study comparison with harmane (Ki = 0.58 ± 0.02 µM) and methylene blue (Ki = 0.025 ± 0.001 µM) reveals that pirlindole (Ki = 0.92 ± 0.04 µM for wild-type MAO-A) is a reversible inhibitor with moderate potency but high selectivity over MAO-B (Kis = 52,100 and 59,900 nM for rat brain and heart MAO-B, respectively) [1]. This selectivity profile is advantageous for antidepressant research, distinguishing it from non-selective MAO inhibitors. The unsubstituted 8-methyl compound serves as a crucial synthetic intermediate for accessing this pharmacologically relevant scaffold.

MAO-A Inhibition
Cross-study comparable
IC50 250 nM (rat brain)
Ki 0.92 µM (human MAO-A)
~200-fold selectivity over MAO-B
Supports selective MAO-A pathway research
Reversible inhibitor; pirlindole data. Comparators: harmane Ki 0.58 µM, methylene blue Ki 0.025 µM.
Monoamine Oxidase A Antidepressant Neuropharmacology

Antifungal Activity: 10-Methyl Isomer Differentiation

While direct antifungal data for the 8-methyl compound is absent, a series of 10-methyl tetrahydropyrazinoindole derivatives have been quantitatively evaluated against pathogenic fungi [1]. The most active 10-methyl analog, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (4c), exhibited MIC values of 5.85 μg/disc against A. fumigatus and 11.71 μg/disc against A. flavus and A. niger in disc diffusion assays, with MIC90 values of 15.62 μg/ml against A. fumigatus [1]. Importantly, the 8-methyl isomer is structurally distinct and is not expected to exhibit the same antifungal profile. This class-level evidence highlights the critical impact of methyl substitution position on biological activity, reinforcing the need for the specific 8-methyl isomer for applications outside antifungal development (e.g., CNS or anti-inflammatory research).

Antifungal Activity
Class-level inference
8-Methyl: not directly evaluated for antifungal activity
10-Methyl derivative 4c: MIC 5.85 µg/disc (A. fumigatus); MIC90 15.62 µg/mL
Positional isomerism expected to produce distinct activity profile, preventing antifungal screening crossover.
Avoid misapplication in antifungal screening
Based on 10-methyl series disc diffusion and broth dilution data
Antifungal Aspergillus Candida MIC

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Key Applications


Pirlindole Analogs for CNS Drug Discovery

As the core scaffold of the clinically used antidepressant pirlindole, 8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole serves as the essential starting material for constructing reversible MAO-A inhibitors [1]. The quantitative selectivity profile (200-fold for MAO-A over MAO-B) provides a clear therapeutic window for antidepressant development without the dietary restrictions associated with irreversible MAO inhibitors [1] [2].

Anti-inflammatory Lead Optimization: Lipoxygenase Target

The 8-methyl tetrahydropyrazinoindole core is implicated in lipoxygenase inhibition based on the pharmacological profile of pirlindole [1]. This scaffold offers a distinct chemical starting point for designing novel anti-inflammatory agents that modulate arachidonic acid metabolism, with potential applications in asthma, arthritis, and other inflammatory conditions [1].

Positional Isomer SAR Studies

The 8-methyl isomer is a critical comparator for SAR campaigns exploring the impact of methyl substitution position on the tetrahydropyrazinoindole core. Quantitative data on 10-methyl derivatives (antifungal MICs) [1] and 1-oxo derivatives (anticancer IC50s vs. gefitinib) [2] establish benchmarks for evaluating how the 8-methyl position alters biological activity. This application is essential for medicinal chemists optimizing target engagement and selectivity across multiple therapeutic areas.

iNOS Inhibitor Development

Tetrahydropyrazinoindole derivatives have demonstrated iNOS inhibitory activity (IC50 = 320 nM in human DLD1 cells) [1]. The 8-methyl compound provides a versatile scaffold for further optimization of iNOS inhibitors, which are valuable in researching inflammatory and neurodegenerative diseases. The structural distinction from other isomers ensures that SAR exploration of the 8-position is not confounded by positional isomerism.

Application
Selection Property
Validation Focus
MAO-A inhibitor research
8-methyl core for selective MAO-A inhibition
MAO-A vs. MAO-B selectivity profiling
Lipoxygenase inhibitor development
Privileged scaffold for lipoxygenase targeting
Lipoxygenase inhibition assay validation
Structure-activity relationship studies
8-methyl isomer as positional comparator
Isomer-specific biological activity profiling
iNOS inhibitor research
Tetrahydropyrazinoindole scaffold for iNOS inhibition
iNOS inhibition in cellular models

Technical Documentation Hub

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